3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Description

Properties

IUPAC Name |

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNKIEZLTTZRLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320550 |

Source

|

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860649-18-9 |

Source

|

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone CAS number

An In-depth Technical Guide to 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone scaffold is a foundational structure in numerous natural products and pharmacologically active agents.[1][2] This document delves into the compound's chemical identity, synthesis, and characterization, with a particular focus on its potential biological activities and mechanism of action. By synthesizing information from contemporary research, this guide aims to serve as a vital resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this N-substituted quinolinone derivative.

Core Compound Identity and Structural Analysis

Chemical Identification

-

Systematic Name: this compound

-

CAS Number: 860649-18-9[3]

-

Molecular Formula: C₁₄H₁₅NO₃

-

Molecular Weight: 245.27 g/mol

Structural Features and Tautomerism

This compound belongs to the class of N-substituted 3-acetyl-4-hydroxyquinolinones (AHQs). A critical feature of this scaffold is the presence of a β,β'-tricarbonyl group, which allows for the existence of several tautomeric forms.[1] Quantum semiempirical calculations on the parent AHQ structure suggest that the 4-hydroxy-2-oxo tautomer is the most stable, largely due to the formation of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the adjacent 3-acetyl carbonyl oxygen.[1][4] This structural characteristic significantly influences the compound's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium of the 3-acetyl-4-hydroxy-2-quinolinone core.

Synthesis and Analytical Characterization

The synthesis of N-substituted 3-acetyl-4-hydroxyquinolin-2-ones has been a subject of considerable interest, with several established routes.[5][6] A common and effective strategy involves the thermal cyclization of appropriately substituted N-aryl-3-oxobutanamides.

Synthetic Workflow: A Plausible Route

A robust method for preparing the title compound involves a two-step process starting from N-isopropylaniline and diethyl malonate.

-

Step 1: Condensation: N-isopropylaniline is reacted with diethyl malonate. This reaction, typically performed at elevated temperatures, results in the formation of an intermediate N-isopropyl-malonamic acid ethyl ester.

-

Step 2: Cyclization and Acylation (Kappe's Method Adaptation): The intermediate is then subjected to a high-temperature intramolecular cyclization. An excess of a suitable reagent like ethyl acetoacetate can be used, followed by alkaline hydrolysis, to achieve the desired 3-acetyl-4-hydroxyquinolinone structure.[6] This type of Dieckmann-like condensation is a powerful tool for forming the quinolinone ring system.[6]

Caption: General synthetic workflow for N-substituted quinolinones.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 860649-18-9 | [3] |

| Molecular Formula | C₁₄H₁₅NO₃ | N/A |

| Molecular Weight | 245.27 | N/A |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Inferred |

Analytical Characterization: Purity Analysis by HPLC

Ensuring the purity of the synthesized compound is paramount for subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[7] A reversed-phase HPLC method is typically employed for quinolinone derivatives.[7]

Protocol: Reversed-Phase HPLC Method

-

System Preparation:

-

Sample Preparation:

-

Chromatographic Conditions:

Biological Activity and Mechanism of Action

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1][8]

Primary Mechanism of Action: Antibacterial Activity

Quinolones are renowned for their potent antibacterial effects, which they exert by directly inhibiting bacterial DNA synthesis.[9][10] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[11][12][13]

-

Function of Target Enzymes: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce transient double-stranded breaks in DNA to allow strand passage, thereby relieving supercoiling and decatenating daughter chromosomes.[9][13]

-

Quinolone Inhibition: Quinolones act as "topoisomerase poisons."[12] They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[12][13] This stabilized ternary complex (quinolone-enzyme-DNA) physically obstructs the progression of replication forks and transcription machinery.[13] The accumulation of these stalled complexes leads to the generation of lethal double-stranded DNA breaks, triggering downstream events that culminate in bacterial cell death.[9][10]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-ACETYL-4-HYDROXY-1-ISOPROPYL-1H-QUINOLIN-2-ONE | 860649-18-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Properties of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-acetyl-4-hydroxy-2(1H)-quinolinone and its N-substituted derivatives have garnered significant attention due to their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and properties of a specific N-alkylated derivative, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. We will delve into rational synthetic strategies, detailed experimental protocols, and an analysis of the compound's physicochemical and potential biological properties, offering valuable insights for researchers engaged in the design and development of novel quinolinone-based therapeutics.

Introduction: The Quinolinone Core in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and nitrogen-containing ring systems are particularly prominent. The quinolinone moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, is a versatile scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] The inherent structural features of the 3-acetyl-4-hydroxy-2(1H)-quinolinone core, including a β-dicarbonyl system and a hydrogen bond donor/acceptor network, provide multiple points for molecular recognition and interaction with biological targets.

The substitution at the N-1 position of the quinolinone ring is a key determinant of its pharmacological profile. Alkylation at this position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of an isopropyl group, as in the case of this compound, is a common strategy in medicinal chemistry to enhance potency and fine-tune pharmacokinetic properties.

This guide will first detail the synthesis of the precursor, 3-acetyl-4-hydroxy-2(1H)-quinolinone, followed by a robust protocol for its N-isopropylation. Subsequently, we will discuss the expected physicochemical properties and potential biological activities of the title compound, drawing upon the established knowledge of related quinolinone derivatives.

Synthesis of this compound

The synthesis of the target compound is a two-step process, commencing with the preparation of the 3-acetyl-4-hydroxy-2(1H)-quinolinone core, followed by its N-alkylation.

Step 1: Synthesis of 3-acetyl-4-hydroxy-2(1H)-quinolinone (Precursor)

Several synthetic routes are available for the construction of the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.[4] A common and effective method involves the cyclization of an appropriately substituted aniline derivative with a malonic acid derivative. Here, we present a reliable protocol adapted from established literature procedures.[5]

Reaction Scheme:

Caption: Synthetic pathway for 3-acetyl-4-hydroxy-2(1H)-quinolinone.

Experimental Protocol:

-

Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as toluene, add diethyl malonate (1.1 equivalents). The mixture is heated to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the acylated intermediate.

-

Intramolecular Cyclization: The purified intermediate is then subjected to an intramolecular Dieckmann condensation. This is typically achieved by treating the intermediate with a strong base, such as sodium ethoxide in ethanol, at reflux temperature.

-

Acidification and Product Isolation: After the cyclization is complete, the reaction mixture is cooled and acidified with a dilute acid (e.g., 2M HCl). The precipitated solid is collected by filtration, washed with water, and dried to yield 3-acetyl-4-hydroxy-2(1H)-quinolinone as a solid.

Step 2: N-Isopropylation of 3-acetyl-4-hydroxy-2(1H)-quinolinone

The final step involves the selective alkylation of the nitrogen atom at the 1-position of the quinolinone ring. This is a standard N-alkylation reaction using an appropriate isopropylating agent in the presence of a base.

Reaction Scheme:

Caption: N-Isopropylation of the quinolinone precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-acetyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) and isopropyl iodide or bromide (1.2-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and the progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₄H₁₅NO₃ | Based on chemical structure |

| Molecular Weight | 245.27 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Melting Point | Expected to be in the range of 150-200 °C | N-alkylation can alter the crystal packing compared to the precursor |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in non-polar solvents, and likely insoluble in water. | The presence of the polar quinolinone core and the non-polar isopropyl group will influence solubility. |

| pKa | The 4-hydroxy group is acidic, with a pKa likely in the range of 4-6. | Similar to other 4-hydroxyquinolinones. |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons of the quinolinone ring (multiplets in the δ 7-8 ppm region).- A septet for the methine proton of the isopropyl group.- Two doublets for the diastereotopic methyl protons of the isopropyl group.- A singlet for the acetyl methyl protons.- A broad singlet for the enolic hydroxyl proton (may be exchangeable with D₂O). |

| ¹³C NMR | - Carbonyl carbons of the acetyl and quinolinone ring (δ > 160 ppm).- Aromatic carbons (δ 110-150 ppm).- Methine and methyl carbons of the isopropyl group.- Methyl carbon of the acetyl group. |

| IR (KBr) | - Strong C=O stretching vibrations for the quinolinone and acetyl carbonyl groups (around 1650-1720 cm⁻¹).- O-H stretching vibration (broad band around 3200-3500 cm⁻¹).- C-H stretching and bending vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Potential Biological Activities and Applications

The 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of an N-isopropyl group can further enhance these properties.

Diagram of Potential Biological Activities:

Caption: Potential pharmacological activities of the title compound.

-

Antimicrobial Activity: Quinolone derivatives are renowned for their antibacterial properties. The N-alkylated quinolones have shown promise against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[3] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The lipophilic isopropyl group may enhance membrane permeability, potentially leading to improved antibacterial efficacy.

-

Anticancer Activity: Numerous studies have demonstrated the anticancer potential of 4-hydroxyquinolin-2-one derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary but may involve the inhibition of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Activity: The anti-inflammatory properties of quinolinone derivatives have also been reported.[1] They may exert their effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, starting from readily available precursors, and has outlined its expected physicochemical and biological properties. The synthetic protocols described herein are robust and can be readily implemented in a standard laboratory setting.

Further research is warranted to fully elucidate the pharmacological profile of this specific compound. This should include the experimental determination of its physicochemical properties, comprehensive in vitro and in vivo evaluation of its antimicrobial, anticancer, and anti-inflammatory activities, and studies to identify its specific molecular targets. The insights gained from such investigations will be invaluable for the rational design of next-generation quinolinone-based drugs with improved efficacy and safety profiles.

References

-

Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 1-25. [Link]

-

3-Acetyl-4-hydroxy-2H-chromen-2-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Research on Chemical Intermediates, 45(2), 739-771. [Link]

-

Ukrainets, I. V., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696-702. [Link]

-

Monastyrnyi, A., et al. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239-246. [Link]

- CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (n.d.). Google Patents.

-

Hassan, A. S., et al. (2018). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. Journal of the Iranian Chemical Society, 15(10), 2231-2244. [Link]

-

3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3682. [Link]

-

Tetramethylethylenediamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Ibrahim, M. A., et al. (2012). Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents. Journal of the Brazilian Chemical Society, 23(5), 905-912. [Link]

- CN101654432B - Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemistry of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, a member of the quinolinone family of heterocyclic compounds. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] This document delves into the molecular structure, synthesis, chemical reactivity, and potential applications of the title compound, drawing upon data from closely related analogs to provide a thorough understanding where specific information for the 1-isopropyl derivative is not publicly available.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 860649-18-9, possesses a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol . The core of the molecule is a quinolin-2(1H)-one system, which consists of a benzene ring fused to a pyridin-2-one ring. This core is further functionalized with an isopropyl group at the 1-position (the nitrogen atom), a hydroxyl group at the 4-position, and an acetyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 860649-18-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

Tautomerism

A key structural feature of 3-acetyl-4-hydroxy-2(1H)-quinolinones is the existence of multiple tautomeric forms due to the presence of the β,β'-tricarbonyl system.[1] Quantum chemical calculations on the parent N-unsubstituted analog suggest that the 4-hydroxy-2-oxo tautomer is the most stable form.[1] The presence of these tautomeric forms is crucial as it influences the molecule's reactivity and its interactions with biological targets.

Figure 1: Tautomeric possibilities in the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.

Synthesis of N-Substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones

General Synthetic Approach

A common and effective method involves a two-step process starting from an appropriately N-substituted aniline.

Step 1: Synthesis of the N-isopropyl-4-hydroxy-2(1H)-quinolinone core.

This is typically achieved via the cyclocondensation of N-isopropylaniline with a malonic acid derivative, such as diethyl malonate. This reaction is often carried out at high temperatures.

Step 2: Acetylation at the C3 position.

The resulting N-isopropyl-4-hydroxy-2(1H)-quinolinone is then acetylated at the 3-position. This can be accomplished using various acetylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a catalyst like polyphosphoric acid.[2]

Figure 2: General synthetic workflow for N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones.

Illustrative Experimental Protocol (Adapted from related syntheses)

Caution: This is a generalized protocol and requires optimization for the specific synthesis of the 1-isopropyl derivative. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-hydroxy-1-isopropyl-2(1H)-quinolinone

-

In a round-bottom flask equipped with a reflux condenser, combine N-isopropylaniline (1 equivalent) and diethyl malonate (1.5 equivalents).

-

Heat the mixture to a high temperature (e.g., 240-250 °C) for a specified duration (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product. Purification may involve crystallization from a suitable solvent or column chromatography.

Step 2: Synthesis of this compound

-

To a mixture of 4-hydroxy-1-isopropyl-2(1H)-quinolinone (1 equivalent) and polyphosphoric acid (PPA), add acetyl chloride (1.2 equivalents) dropwise at a controlled temperature.

-

Heat the reaction mixture (e.g., 80-100 °C) for a set time, monitoring the reaction by TLC.

-

After the reaction is complete, carefully pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the searched literature. However, the expected spectral features can be inferred from data reported for closely related N-methyl and N-ethyl analogs.[3][4]

Table 2: Expected Spectroscopic Data for this compound (based on analogs)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-8.5 ppm).- Isopropyl methine proton (septet, ~4.5-5.5 ppm).- Acetyl methyl protons (singlet, ~2.7 ppm).- Isopropyl methyl protons (doublet, ~1.5 ppm).- Enolic hydroxyl proton (broad singlet, downfield, >10 ppm). |

| ¹³C NMR | - Carbonyl carbons (lactone and acetyl, ~160-200 ppm).- Aromatic carbons (~115-140 ppm).- Isopropyl methine carbon (~45-55 ppm).- Acetyl methyl carbon (~30 ppm).- Isopropyl methyl carbons (~20 ppm). |

| IR (cm⁻¹) | - O-H stretch (broad, ~3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹).- C=O stretches (acetyl and lactam, ~1600-1700 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (259.30).- Fragmentation pattern showing loss of the acetyl and isopropyl groups. |

Chemical Reactivity and Synthetic Utility

The 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold is a versatile building block for the synthesis of more complex heterocyclic systems.[1] The presence of multiple reactive sites allows for a variety of chemical transformations.

-

Reactions at the Acetyl Group: The acetyl group can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamine, to form pyrazoles and isoxazoles, respectively.[2] It can also serve as a handle for further functionalization through reactions like the Mannich reaction.[1]

-

Reactions at the 4-Hydroxy Group: The hydroxyl group can be alkylated or acylated, although its reactivity is influenced by the strong intramolecular hydrogen bond with the acetyl carbonyl group.

-

Cyclization Reactions: The bifunctional nature of the 3-acetyl-4-hydroxy moiety makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrano[3,2-c]quinolinones.[5]

Figure 3: Reactivity of the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.

Potential Applications in Drug Discovery

The quinolinone core is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1] While specific biological activity data for this compound are not available in the public domain, the broader class of N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones has shown promise in several areas:

-

Antimicrobial Activity: Many quinolinone derivatives exhibit antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Anticancer Activity: The quinolinone scaffold is present in several anticancer agents. Derivatives of 3-acetyl-4-hydroxy-2(1H)-quinolinone have been reported to possess cytotoxic activity against various cancer cell lines.[6]

-

Anti-inflammatory and Antioxidant Activity: Some quinolinone derivatives have been shown to possess anti-inflammatory and antioxidant properties, potentially through the modulation of inflammatory pathways and scavenging of reactive oxygen species.

The introduction of an isopropyl group at the N1 position can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic properties and binding affinity to biological targets. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape. Its structural features, including the quinolinone core and the versatile 3-acetyl-4-hydroxy moiety, make it a valuable synthon for the creation of diverse heterocyclic libraries. While specific experimental data for this particular derivative is sparse in the current literature, the well-documented chemistry of its analogs provides a solid foundation for future research. The exploration of its synthesis, reactivity, and biological properties holds significant potential for the discovery of novel therapeutic agents.

References

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2233-2249.

- El-Sayed, R., & El-Gogary, T. M. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 11(34), 20958-20993.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 7(87), 55294-55307.

-

ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

- Szatmári, I., Fülöp, F., & Vécsei, L. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2588.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [Link]

- Yadav, G., & Singh, R. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)

- Zefirova, O. N., & Nurieva, E. V. (2015). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 5(118), 97899-97926.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

spectroscopic data of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a member of the versatile class of N-substituted 3-acetyl-4-hydroxyquinolinones (AHQ).[1][2] These compounds are of significant interest in medicinal and synthetic organic chemistry due to their diverse biological activities and use as key intermediates in the synthesis of various heterocyclic systems.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Molecular Structure and Tautomerism

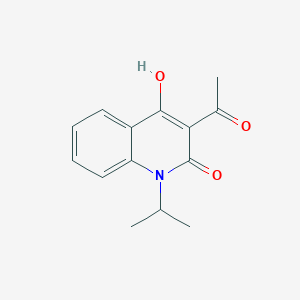

This compound exists in a tautomeric equilibrium. The most stable tautomer, as determined by spectroscopic analysis of related compounds, is the enol form, which is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the acetyl carbonyl oxygen.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group, the acetyl group, and the enolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the quinolinone core.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~17.0 | s | 1H | 4-OH (enolic) |

| ~8.00 | dd | 1H | H-5 |

| ~7.65 | t | 1H | H-7 |

| ~7.30 | d | 1H | H-8 |

| ~7.23 | t | 1H | H-6 |

| ~5.00 | sept | 1H | N-CH(CH₃)₂ |

| ~2.72 | s | 3H | COCH₃ |

| ~1.60 | d | 6H | N-CH(CH₃)₂ |

Interpretation:

-

The downfield shift of the 4-OH proton to approximately 17.0 ppm is a characteristic feature of the strong intramolecular hydrogen bonding with the acetyl carbonyl group.[1]

-

The aromatic protons (H-5, H-6, H-7, and H-8) will appear in the range of 7.2-8.0 ppm, with multiplicities determined by their coupling to adjacent protons.[1]

-

The isopropyl group will exhibit a septet for the methine proton (N-CH) and a doublet for the two methyl groups.

-

The acetyl protons (COCH₃) will appear as a sharp singlet at around 2.72 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~204.0 | C=O (acetyl) |

| ~175.0 | C-2 (amide C=O) |

| ~160.0 | C-4 |

| ~140.0 | C-8a |

| ~133.0 | C-7 |

| ~125.0 | C-5 |

| ~122.0 | C-6 |

| ~115.0 | C-4a |

| ~114.0 | C-8 |

| ~105.0 | C-3 |

| ~48.0 | N-CH(CH₃)₂ |

| ~31.0 | COCH₃ |

| ~22.0 | N-CH(CH₃)₂ |

Interpretation:

-

The two carbonyl carbons (acetyl and amide) are expected at the most downfield positions.

-

The aromatic carbons will appear in the 114-140 ppm region.

-

The carbons of the isopropyl group will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl groups, the hydroxyl group, and the C-H bonds.

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1655 | Strong | C=O stretch (acetyl, enol form) |

| ~1620 | Strong | C=O stretch (amide) |

| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

Interpretation:

-

The broad O-H stretch, typically seen around 3300 cm⁻¹, will likely be absent due to the strong intramolecular hydrogen bonding.

-

The C=O stretching frequency of the acetyl group is lowered to around 1655 cm⁻¹ due to conjugation and hydrogen bonding.[1]

-

The amide carbonyl stretch is observed at a lower frequency (around 1620 cm⁻¹) due to resonance.[1]

-

The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₅NO₃), the expected molecular weight is approximately 245.27 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 245

-

Loss of acetyl group (-CH₃CO): m/z = 202

-

Loss of isopropyl group (-C₃H₇): m/z = 202

-

Loss of isopropene from the N-isopropyl group: m/z = 203

-

Further fragmentation of the quinolinone ring.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3-acetyl-4-hydroxy-2-quinolinones.[4][6]

-

N-isopropylaniline preparation: React aniline with 2-bromopropane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to yield N-isopropylaniline. Purify by distillation.

-

Condensation with diethyl malonate: In a high-boiling point solvent (e.g., diphenyl ether), add N-isopropylaniline and diethyl malonate. Heat the mixture to reflux (approx. 250-260 °C) for 1-2 hours.

-

Cyclization: The intermediate diethyl N-isopropyl-N-phenylmalonamate will cyclize at high temperature to form ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed with an aqueous base (e.g., NaOH) followed by acidification to yield 4-hydroxy-1-isopropyl-2(1H)-quinolinone.

-

Acetylation: The 4-hydroxy-1-isopropyl-2(1H)-quinolinone is then acetylated at the 3-position using a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) under appropriate conditions to yield the final product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]

-

Process the spectra using appropriate software. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[7]

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a salt plate cell.

-

Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[8]

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).[9]

-

Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[9]

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous structure elucidation and confirmation. The provided protocols offer a foundation for the synthesis and analysis of this and related compounds, aiding in the advancement of research in medicinal and materials chemistry.

References

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - NIH. (2025-06-04).

- 3 - Supporting Information.

- Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones - ResearchGate. (2025-08-10).

- Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a) - ResearchGate.

- Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions - ResearchGate.

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH.

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - Semantic Scholar. (2025-06-06).

- Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones - The Royal Society of Chemistry.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-12-03).

- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF - ResearchGate. (2025-08-07).

- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (2018-12-22).

- FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed.

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026-01-03).

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. researchgate.net [researchgate.net]

tautomerism in 3-acetyl-4-hydroxy-quinolinones

An In-Depth Technical Guide to Tautomerism in 3-Acetyl-4-Hydroxy-Quinolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-acetyl-4-hydroxy-2-quinolinone (AHQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton and the position of double bonds. This guide provides a detailed exploration of the tautomeric phenomena in AHQs, focusing on the interplay between the quinolinone core and the 3-acetyl side chain. We will dissect the fundamental principles of the coexisting equilibria, detail the definitive experimental and computational methodologies for their characterization, and analyze the factors that govern the position of these equilibria. Crucially, this guide illuminates the profound implications of tautomerism on molecular interactions and biological activity, offering field-proven insights for rational drug design and development.

Introduction: The Significance of the 3-Acetyl-4-Hydroxy-Quinolinone Scaffold

Heterocyclic compounds are paramount in pharmaceutical sciences, and among them, the quinolinone skeleton is a privileged structure.[3][4] Derivatives of 3-acetyl-4-hydroxy-2-quinolinone, in particular, have garnered significant attention due to their versatile chemical reactivity and broad pharmacological potential, including anticancer, antibacterial, and anti-inflammatory activities.[5] The reactivity and biological function of these molecules are not static; they are intrinsically linked to the phenomenon of tautomerism.

Tautomerism allows a molecule to exist as a mixture of interconverting isomers, each with distinct physicochemical properties, such as hydrogen bonding capabilities, polarity, and shape.[6] For a molecule like AHQ, which possesses multiple sites for proton migration, understanding which tautomer predominates under physiological conditions is essential for predicting its interaction with biological targets like enzymes and receptors. The ability of a specific atom to act as a hydrogen-bond donor versus an acceptor can be the deciding factor in ligand-receptor binding and, consequently, in the efficacy of a drug candidate.[6][7] This guide serves as a technical deep dive into this crucial aspect of AHQ chemistry.

The Fundamental Tautomeric Equilibria in AHQs

The structure of 3-acetyl-4-hydroxy-2(1H)-quinolinone allows for several potential prototropic tautomers. The equilibrium is primarily a combination of two distinct keto-enol systems: one involving the C4-hydroxy and C2-carbonyl groups of the quinolinone ring, and the other involving the 3-acetyl side chain. This results in four principal tautomeric forms, often designated A–D in the literature.[2][3]

-

Tautomer A (Keto-Keto): The 4-oxo-quinolinone form with the 3-acetyl group as a ketone. This is the canonical 2,4-quinolinedione structure.

-

Tautomer B (Enol-Keto): The 4-hydroxy-quinolinone form, where the quinoline ring is aromatic, with the 3-acetyl group remaining a ketone. This form is often stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the acetyl carbonyl.[3][8]

-

Tautomer C (Keto-Enol): The 4-oxo-quinolinone form with the 3-acetyl group in its enol form.

-

Tautomer D (Enol-Enol): The 4-hydroxy-quinolinone form with the 3-acetyl group also in its enol form. Quantum chemical calculations have suggested this tautomer can be the most stable in some cases.[2][3]

The interconversion between these forms is a dynamic process, with the position of the equilibrium being highly sensitive to environmental factors.

Caption: The four primary tautomeric equilibria in 3-acetyl-4-hydroxy-quinolinones.

Methodologies for the Elucidation of Tautomeric Forms

Determining the predominant tautomeric form(s) of an AHQ derivative requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods. Each technique provides unique and complementary information.

Spectroscopic Analysis

Spectroscopy is the frontline tool for investigating tautomeric equilibria in solution, where molecules are in a dynamic state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: NMR is highly sensitive to the local electronic environment of atomic nuclei. The conversion between tautomers alters this environment, leading to distinct chemical shifts. ¹³C NMR is particularly decisive. The resonance of the C4 carbon provides a clear diagnostic marker: it is significantly deshielded (appears at a higher ppm value) in the 4-oxo (keto) form compared to the 4-hydroxy (enol) form.[9]

-

¹H NMR can identify exchangeable protons (OH, NH). The chemical shift of the 4-OH proton, when observed, often appears far downfield (>15 ppm) if it is involved in strong intramolecular hydrogen bonding, which is characteristic of Tautomer B.[10] However, if the interconversion between tautomers is rapid on the NMR timescale, averaged signals may be observed, complicating interpretation.[11]

-

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The C=O (carbonyl) and O-H (hydroxyl) bonds have characteristic, strong absorption bands. The keto forms (A and C) will show distinct C=O stretching bands (typically 1650-1720 cm⁻¹), while the enol forms (B and D) will exhibit characteristic broad O-H stretching bands (around 3200-3600 cm⁻¹).[10][12] This allows for a qualitative assessment of the dominant form in a given state (solid or solution).

-

-

UV-Vis Spectroscopy:

-

Causality: Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct electronic absorption spectrum. The aromatic 4-hydroxyquinoline tautomers (B and D) generally have different λ_max values and absorption profiles compared to the non-aromatic pyridone ring in the 4-oxo tautomers (A and C).[13] By comparing the experimental spectrum to those of "fixed" derivatives (where the OH or NH is replaced by OCH₃ or N-CH₃ to lock the tautomeric form), one can deduce the equilibrium position in different solvents.[11]

-

X-Ray Crystallography

-

Causality: X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal lattice.[14] It is the gold standard for determining the precise tautomeric structure in the solid state.[8] For example, X-ray analysis of AHQ itself has confirmed the presence of an intramolecular hydrogen bond between the O(3)–H and O(2) atoms, definitively identifying it as the enol-keto tautomer (Tautomer B) in the crystalline form.[3]

Computational Chemistry

-

Causality: Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each optimized tautomeric structure, researchers can predict which form is thermodynamically most favorable.[15] These calculations can be performed for isolated molecules (gas phase) or, more relevantly, by incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase behavior.[12] This theoretical insight is invaluable for rationalizing experimental findings.

Experimental & Computational Workflow Protocol

The following outlines a self-validating system for a comprehensive tautomer analysis.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 11. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of N-isopropyl-quinolinones

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-Isopropyl-Quinolinones

Introduction

The quinolinone scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for molecular design, enabling interaction with a wide array of biological targets. The strategic modification of this core is central to modern drug discovery. This guide focuses on a specific, yet significant, class of these derivatives: N-isopropyl-quinolinones .

The introduction of an isopropyl group at the nitrogen atom (N-1 position) of the quinolinone ring is a deliberate design choice aimed at modulating key physicochemical and pharmacokinetic properties. This substitution can influence solubility, lipophilicity, metabolic stability, and steric interactions with target proteins. As researchers and drug development professionals, a thorough understanding of the fundamental properties of this scaffold is paramount for rational drug design and efficient lead optimization.

This technical guide provides a comprehensive exploration of the . Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data to explain the causality behind experimental choices and characterization strategies. Where direct experimental data for the N-isopropyl variant is limited, we will draw authoritative insights from closely related N-alkyl-quinolinones and isopropyl-substituted aromatic systems to construct a robust and scientifically-grounded profile.

Part 1: Molecular Structure and Core Physicochemical Properties

Structural Features and Isomerism

The N-isopropyl-quinolinone structure consists of a benzene ring fused to a pyridinone ring, with an isopropyl group covalently bonded to the nitrogen atom. Two primary isomers exist based on the position of the carbonyl group in the heterocyclic ring:

-

N-isopropyl-quinolin-2-one: The carbonyl group is at the C-2 position. This is a lactam.

-

N-isopropyl-quinolin-4-one: The carbonyl group is at the C-4 position. This is a vinylogous amide.

The N-isopropyl group is not a passive substituent. Its presence introduces several key features:

-

Increased Lipophilicity: The alkyl nature of the isopropyl group increases the molecule's affinity for non-polar environments, which can enhance membrane permeability.

-

Steric Hindrance: The branched structure can shield the nitrogen and adjacent carbonyl group, potentially influencing intermolecular interactions and metabolic pathways.

-

Conformational Restriction: Rotation around the N-C(isopropyl) bond may be hindered, which can impact receptor binding.

Predicted and Experimental Physicochemical Data

Accurate physicochemical data is the bedrock of any drug discovery program, informing everything from initial screening to formulation development. The following table summarizes key computed properties for a representative molecule, N-isopropyl-quinolin-2-one, and provides experimental context from related isopropyl-substituted quinolines.

| Property | N-isopropyl-quinolin-2-one (Computed) | 6-Isopropylquinoline (Experimental/Computed)[3] | 8-Isopropylquinoline (Experimental/Computed)[4] | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N | C₁₂H₁₃N | Defines the elemental composition and exact mass. |

| Molecular Weight | 187.24 g/mol | 171.24 g/mol | 171.24 g/mol | Influences diffusion rates and absorption characteristics. |

| XLogP3 | 2.3 | 3.3 | 3.4 | Predicts lipophilicity and permeability across biological membranes. |

| Hydrogen Bond Donors | 0 | 0 | 0 | Affects solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | 1 (Ring Nitrogen) | 1 (Ring Nitrogen) | Crucial for forming interactions with biological targets. |

| pKa (Conjugated Acid) | ~ -1 to 1 (estimated) | Not applicable | Not applicable | The lactam nitrogen is non-basic, impacting solubility in acidic media. |

| Boiling Point | N/A | ~255-257 °C (estimated) | N/A | Relevant for purification and stability at high temperatures. |

| Solubility | Low in water | Slightly soluble | Slightly soluble | Critical for bioavailability; pH and ionic strength are key factors.[5] |

Part 2: Synthesis and Reactivity

Synthetic Strategies for N-Alkyl-Quinolinones

The synthesis of N-alkyl-quinolinones can be approached through several routes. A common and effective strategy involves the initial formation of the quinolinone core followed by N-alkylation. However, methods that build the ring system from an N-alkylated precursor, such as N-isopropylaniline, are also viable.[6][7] The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the carbocyclic ring.

A plausible and adaptable synthetic approach involves the cyclization of an N-alkylated anthranilic acid derivative.[7] This method offers good control over the N-substituent.

Caption: A plausible synthetic route to N-isopropyl-quinolin-2-one.

Causality: This protocol is designed as a self-validating system. Each step yields a product whose spectroscopic signature can be unambiguously confirmed before proceeding, ensuring the integrity of the synthetic pathway.

-

N-Alkylation of Anthranilic Acid:

-

To a solution of anthranilic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Add 2-iodopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, pour it into ice water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-isopropylanthanilic acid. Purify by column chromatography if necessary.

-

Validation: Confirm product formation via ¹H NMR (disappearance of -NH₂ protons, appearance of isopropyl signals) and Mass Spectrometry (correct molecular ion).

-

-

Cyclization to form the Quinolone Core:

-

Reflux the N-isopropylanthanilic acid from the previous step in acetic anhydride for 4-6 hours.

-

Rationale: Acetic anhydride serves as both the reagent and solvent, facilitating the cyclization and acetylation of the hydroxyl group to form the intermediate.[7]

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

-

Hydrolysis to the Final Product:

-

Suspend the crude acetoxy-quinolinone intermediate in a mixture of ethanol and 2M sodium hydroxide solution.

-

Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Neutralize the solution with 2M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-isopropyl-quinolin-2-one.

-

Final Validation: Characterize the final product thoroughly using NMR, MS, and IR spectroscopy as detailed in Part 3.

-

Chemical Reactivity

The reactivity of N-isopropyl-quinolinones is governed by the interplay between the aromatic benzene ring, the electron-deficient pyridinone ring, and the N-isopropyl substituent.

-

Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The N-acyl group is deactivating, directing incoming electrophiles primarily to the C-6 and C-8 positions.

-

Nucleophilic Attack at the Carbonyl: The lactam carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a ketone or ester carbonyl. This reactivity is fundamental to potential hydrolytic degradation pathways.

-

Influence of the N-Isopropyl Group: The steric bulk of the isopropyl group can hinder the approach of reagents to the nitrogen and the adjacent carbonyl, potentially slowing down reactions at these sites compared to an N-methyl or N-ethyl analogue.

Part 3: Spectroscopic and Chromatographic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of synthesized N-isopropyl-quinolinones.

Caption: Standard workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of N-isopropyl-quinolinones.

-

¹H NMR:

-

Isopropyl Group: Expect a characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The typical coupling constant (J) is around 7 Hz.

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with multiplicities determined by the substitution pattern on the benzene ring.

-

Pyridinone Protons: Two vinyl protons will appear as doublets in the olefinic region of the spectrum.

-

-

¹³C NMR:

-

Isopropyl Group: Two signals are expected, one for the methine carbon (~45-55 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).

-

Carbonyl Carbon: A signal in the downfield region (~160-170 ppm).

-

Aromatic/Vinyl Carbons: Multiple signals in the 115-150 ppm range.

-

-

Expert Insights & Troubleshooting:

-

Second-Order Effects: In some cases, if the chemical shift difference (in Hz) between the isopropyl methine and methyl protons is not significantly larger than the coupling constant, the classic septet/doublet pattern can become distorted and complex.[8][9] This is not an indication of an impure sample but rather a physical phenomenon. Solution: Utilizing a higher-field NMR spectrometer increases the chemical shift separation, often simplifying the spectrum back to a first-order pattern.[8]

-

¹⁴N Quadrupolar Broadening: The nitrogen-14 atom has a quadrupolar moment, which can cause broadening of adjacent proton signals, particularly those on the quinolinone ring.[8] This can lead to poorly resolved peaks.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental formula.

-

Electrospray Ionization (ESI): This soft ionization technique will typically show a strong protonated molecular ion peak [M+H]⁺.

-

Electron Ionization (EI): This higher-energy technique will show the molecular ion (M⁺) and a series of fragment ions.

-

Expected Fragmentation: Common fragmentation pathways for quinolones include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[10] For N-isopropyl derivatives, a characteristic fragment corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group to form an [M-15]⁺ ion, or the loss of a propylene neutral molecule (C₃H₆), may also be observed.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

~1650-1690 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the lactam carbonyl.

-

~1500-1600 cm⁻¹: Absorptions from C=C stretching within the aromatic and pyridinone rings.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl and aromatic groups.

Part 4: Biological Context and Applications

While this guide focuses on physicochemical properties, these characteristics are intrinsically linked to the biological potential of N-isopropyl-quinolinones.

The Quinolinone Core in Drug Discovery

The quinolinone motif is present in a wide range of therapeutic agents, exhibiting activities including:

The N-isopropyl group serves as a critical handle to fine-tune these activities and improve the drug-like properties of the molecule.

Caption: A structured preclinical workflow for evaluating new quinolinone derivatives.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a gold-standard assay for determining the antimicrobial potency of a new compound.[14] It provides a quantitative measure (the MIC value) that is reproducible and directly comparable to reference antibiotics, forming the basis for further structure-activity relationship (SAR) studies.

-

Preparation of Stock Solution: Dissolve the N-isopropyl-quinolinone test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion

N-isopropyl-quinolinones represent a chemically tractable and pharmacologically relevant class of heterocyclic compounds. Their physicochemical properties are defined by the fusion of the rigid quinolinone core and the flexible, lipophilic N-isopropyl group. A comprehensive understanding of their synthesis, reactivity, and spectroscopic signatures is essential for any researcher working in this area. The analytical and biological protocols outlined in this guide provide a validated framework for the synthesis and evaluation of these promising molecules, paving the way for their further development in medicinal chemistry and drug discovery.

References

- Benchchem. Application of Isopropylquinoline in Organic Synthesis: Detailed Notes and Protocols.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 80933, 8-Isopropylquinoline.

- Benchchem. Technical Support Center: Isopropylquinoline NMR Analysis.

- Benchchem. Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 67285, 6-Isopropylquinoline.

- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).

- PubMed. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.

- Benchchem. A Comparative Guide to the Synthesis of 2-Isopropylquinoline.

- Benchchem. Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates.

- Benchchem. Physicochemical Properties of Isopropylquinoline: An In-depth Technical Guide.

- Givaudan. Isopropyl Quinoline.

- National Center for Biotechnology Information. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- ResearchGate. Synthesis of methyl-isopropyl-quinoline yellow.

- PubMed. Biological activities of quinoline derivatives.

- MDPI. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes.

- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- PubMed. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.

- ResearchGate. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.

- PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.

- ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13032, N-Isopropylaniline.

- PubMed Central. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus.

- Alfa Chemistry. Table of Physical Properties of Common Organic Nitrogen Compounds.

- Wikipedia. Quinoline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline.

- PubMed. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

- ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)...

- National Institute of Standards and Technology. Isoquinoline - the NIST WebBook.

- SpringerLink. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups.

- KJ Chemicals Corporation. NIPAM™(N-Isopropyl acrylamide)|Products.

- Benchchem. Cross-reactivity studies of isopropyl isocyanate with other functional groups.

- MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

- ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

An In-Depth Technical Guide to the Biological Activity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This guide focuses on a specific, yet underexplored derivative: This compound . While direct experimental data for this molecule is sparse, this document synthesizes a predictive analysis of its biological activities based on robust data from structurally analogous compounds. We project that this derivative holds significant promise, particularly as an antibacterial agent against multidrug-resistant Gram-positive pathogens and as a potential scaffold for anticancer drug development. This guide provides a comprehensive overview of its chemical rationale, proposed mechanisms of action, detailed protocols for experimental validation, and future-facing perspectives on its therapeutic development.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinoline and quinolinone cores are privileged heterocyclic structures that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] This versatility makes the quinolinone scaffold a fertile ground for drug discovery and development.[3]

The molecule of interest, this compound, possesses several key structural features that are critical to its predicted bioactivity:

-

The 4-hydroxy-2(1H)-quinolinone Core: This bicyclic system is the fundamental pharmacophore.

-

3-acetyl and 4-hydroxy Groups: These adjacent groups are capable of forming a strong, resonance-assisted intramolecular hydrogen bond.[4] This chelation can influence the molecule's planarity, electronic distribution, and ability to interact with biological targets.

-

1-isopropyl Group: Substitution at the N1 position is known to modulate lipophilicity and steric profile, which can significantly impact pharmacokinetic properties and target engagement.

This guide will dissect the potential of this specific substitution pattern, building a scientific case for its investigation as a novel therapeutic agent.

**2.0 Synthesis and Characterization

A logical synthetic approach to this compound involves a two-stage process: first, the construction of the core quinolinone ring, followed by N-alkylation. Several methods exist for creating the 3-acetyl-4-hydroxy-2(1H)-quinolinone intermediate.[5] A common and effective route involves the thermal cyclization of an appropriate N-phenylbutanamide precursor.[5]

Caption: Proposed synthetic workflow for the target compound.

Anticipated Biological Activities: A Data-Driven Analysis

While direct studies on the 1-isopropyl derivative are not present in the reviewed literature, a wealth of data on closely related N-substituted and unsubstituted analogues allows for a strong, predictive assessment of its biological potential.

Potent Antibacterial Activity

The quinolinone scaffold is renowned for its antibacterial properties.[6] Recent studies have highlighted a new generation of quinoline-2-one derivatives with powerful activity against multidrug-resistant (MDR) Gram-positive bacteria, a critical area of unmet medical need.[7][8]

Mechanism of Action: The primary antibacterial mechanism for many quinolone-class drugs is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication, repair, and segregation.[9] Additionally, some quinolinone derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and, consequently, nucleotide production.[7] It is highly probable that this compound acts via one of these mechanisms.

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Supporting Data: A study on analogous quinoline-2-one derivatives demonstrated exceptional potency. For instance, a closely related compound exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than reference antibiotics against challenging pathogens.[7]

| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |

| Analogue 6c | MRSA (Methicillin-resistant S. aureus) | 0.75 | [7] |

| Analogue 6c | VRE (Vancomycin-resistant Enterococci) | 0.75 | [7] |

| Analogue 6c | MRSE (Methicillin-resistant S. epidermidis) | 2.50 | [7] |

| Daptomycin (Control) | MRSA | ≤1.0 | [7] |

This potent activity against MDR strains suggests that the this compound core is a highly promising starting point for novel antibiotic development.

Potential Anticancer Activity

The quinolinone scaffold is also a recurring motif in anticancer drug discovery. Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those for breast cancer, colon cancer, and leukemia.[9][10]